p-Menth-8-ene-1,2-diol

Description

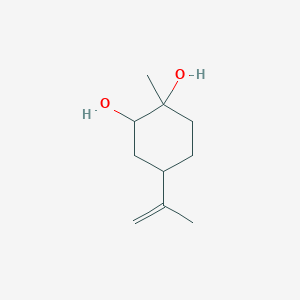

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWTZTZWGWEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862795 | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very slightly yellow oily liquid; Cool minty aroma | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.925 | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1946-00-5, 38630-75-0 | |

| Record name | Limonene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Menth-8-ene-1,2-diol: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, stereoisomer-specific data, and detailed experimental protocols for its synthesis and purification. Furthermore, this document elucidates its biological activities, with a focus on its anti-inflammatory mechanism of action, and presents relevant signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Core Properties of this compound

This compound (CAS: 57457-97-3) is a bicyclic monoterpenoid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol .[1] Its structure consists of a cyclohexane ring with a hydroxyl group, a methyl group, and an isopropenyl group, the latter of which also contains a hydroxyl group. The presence of multiple chiral centers gives rise to several stereoisomers, with the (1S,2S,4R) and (1R,2R,4S) enantiomers being of particular interest.

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on its stereoisomeric form. The available data, primarily for the (1S,2S,4R)-p-Menth-8-ene-1,2-diol isomer, is summarized in the table below.

| Property | Value |

| Appearance | Colorless to very slightly yellow oily liquid.[1] |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol [1] |

| CAS Number | 57457-97-3 |

| Melting Point | 68-72 °C (for (1S,2S,4R) isomer) |

| Boiling Point | 241.7 ± 40.0 °C (Predicted) |

| Density | 1.035 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |

| logP (o/w) | 0.917 (Estimated) |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound have been reported: microbial transformation and chemical synthesis.

The biotransformation of (4R)-(+)-limonene using the fungus Gibberella cyanea or Colletotrichum nymphaeae has been shown to stereoselectively produce (1S,2S,4R)-p-Menth-8-ene-1,2-diol.[2] This method is advantageous for its high stereospecificity.

Detailed Protocol (based on optimized conditions for Colletotrichum nymphaeae): [2]

-

Inoculum Preparation: Cultivate Colletotrichum nymphaeae in a suitable medium (e.g., Potato Dextrose Broth) at 25-28°C for 5-7 days.

-

Fermentation: Transfer the fungal biomass to a fermentation medium containing a carbon source, nitrogen source, and mineral salts. Optimized conditions include a temperature of 27°C, a pH of 6.0, and an agitation of 250 rpm in shake flasks, or 300 rpm in a bioreactor.[2]

-

Substrate Addition: Introduce (+)-limonene to the culture. A fed-batch approach may be employed to mitigate substrate toxicity.

-

Biotransformation: Continue the fermentation for 72 hours, monitoring the conversion of limonene to this compound using techniques such as GC-MS.

-

Extraction: After the desired conversion is achieved, extract the product from the fermentation broth using a suitable organic solvent like ethyl acetate.

Caption: Microbial transformation of (+)-limonene to (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

A common chemical synthesis route involves the epoxidation of limonene followed by the acid-catalyzed ring-opening of the resulting epoxide.

Detailed Protocol:

-

Epoxidation: Dissolve (+)-limonene in a suitable solvent such as dichloromethane. Add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude limonene epoxide in a mixture of an organic solvent (e.g., acetone) and water. Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid). Stir the mixture at room temperature until the epoxide is fully consumed (monitored by TLC).

-

Extraction and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Caption: Chemical synthesis of this compound from (+)-limonene.

Purification

Column chromatography is the most common method for purifying this compound.

Detailed Protocol:

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired diol from less polar impurities (like unreacted limonene) and more polar byproducts.

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. The primary mechanism of action appears to be through the modulation of cytokine production.

Anti-inflammatory Effects

Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines. While the precise signaling pathways are still under investigation, it is hypothesized that the compound may interfere with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory mediators.

Proposed Signaling Pathway

The anti-inflammatory effect of this compound is thought to involve the suppression of pro-inflammatory cytokine production. A plausible mechanism is the inhibition of the NF-κB signaling pathway. In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By potentially inhibiting the activation of NF-κB, this compound could reduce the expression of these inflammatory mediators.

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory potential. This guide has provided a detailed overview of its fundamental properties, along with practical experimental protocols for its synthesis and purification. The elucidation of its mechanism of action, particularly its interaction with key inflammatory signaling pathways, warrants further investigation and presents an exciting avenue for future research and drug development. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing monoterpenoid.

References

(1S,2S,4R)-p-Menth-8-ene-1,2-diol: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of (1S,2S,4R)-p-Menth-8-ene-1,2-diol, a significant monoterpenoid with potential applications in various scientific fields. The document details its presence in natural sources, with a focus on quantitative data from microbial biotransformation, and outlines the experimental protocols for its production and isolation. Furthermore, a schematic of its biosynthetic pathway is presented to elucidate its formation from precursor molecules.

Natural Occurrence and Quantitative Analysis

(1S,2S,4R)-p-Menth-8-ene-1,2-diol, also known as (+)-(1S,2S,4R)-limonene-1,2-diol, has been identified in the essential oils of various plants, including Citrus medica (citron) and Dracocephalum kotschyi.[1] While its presence in these botanicals is confirmed, detailed quantitative data from plant sources remains limited in publicly available literature.

In contrast, the microbial biotransformation of (4R)-(+)-limonene has been extensively studied and offers a high-yield route to (1S,2S,4R)-p-Menth-8-ene-1,2-diol. Various fungal strains have been identified as effective biocatalysts for this stereospecific conversion. The quantitative yields from several of these biotransformation studies are summarized in the table below.

| Microbial Strain | Substrate | Product | Yield | Reference |

| Gibberella cyanea | (4R)-Limonene | (1S,2S,4R)-p-Menth-8-ene-1,2-diol | - | Mentioned as a producer |

| Pestalotiopsis mangiferae LaBMicrA-505 | R-(+)-limonene | limonene-1,2-diol | 98.34 ± 1.53% conversion after 96h | - |

| Colletotrichum nymphaeae CBMAI 0864 | R-(+)-limonene | limonene-1,2-diol | 7.1 g/L after 72h | - |

| Colletotrichum nymphaeae CBMAI 0864 | S-(-)-limonene | limonene-1,2-diol | 7.8 g/L after 72h | - |

| Colletotrichum nymphaeae CBMAI 0864 | citrus terpene | limonene-1,2-diol | 5.6 g/L after 72h | - |

Biosynthetic Pathway

The biosynthesis of (1S,2S,4R)-p-Menth-8-ene-1,2-diol in plants originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the fundamental isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. Limonene synthase catalyzes the cyclization of GPP to form (+)-limonene. Subsequent enzymatic hydroxylation at the 1 and 2 positions, likely via a limonene-1,2-epoxide intermediate, yields the diol.[2][3][4]

In microbial biotransformation, externally supplied (+)-limonene is directly converted to (1S,2S,4R)-p-Menth-8-ene-1,2-diol by fungal enzymes.

Experimental Protocols

Isolation from Dracocephalum kotschyi

A general procedure for the isolation of terpenoids from the whole plant of Dracocephalum kotschyi involves the following steps:

-

Extraction: The dried and powdered whole plant material is successively extracted with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and finally methanol, at room temperature.

-

Fractionation: The ethyl acetate extract, which is likely to contain the target diol, is subjected to column chromatography on silica gel.

-

Purification: Elution is performed using a solvent gradient, such as n-hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification by preparative TLC or crystallization to yield the pure p-mentha-8-en-1,2-diol.

Microbial Biotransformation of (+)-Limonene

The following protocol is a generalized procedure based on studies with Pestalotiopsis mangiferae and Colletotrichum nymphaeae:

-

Fungal Culture: The selected fungal strain is cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a specific period (typically 3-5 days) to obtain sufficient biomass.

-

Biotransformation: The fungal mycelium is harvested, washed, and transferred to a transformation medium, which is often a minimal medium or buffer. (+)-Limonene is added as the substrate, and the culture is incubated with shaking for a defined period (e.g., 72-120 hours).

-

Extraction: After the biotransformation is complete, the culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate.

-

Purification and Analysis: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue can be purified by silica gel column chromatography. The identity and purity of the (1S,2S,4R)-p-Menth-8-ene-1,2-diol are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Biosynthesis of p-Menth-8-ene-1,2-diol in Citrus Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of p-Menth-8-ene-1,2-diol in citrus plants. This dihydroxylated monoterpenoid, a derivative of limonene, is of significant interest due to its potential biological activities. This document details the biosynthetic pathway, the key enzymes involved, and the regulatory networks that govern its production. Furthermore, it presents quantitative data on related compounds in citrus and provides detailed experimental protocols for the extraction and analysis of terpene diols. Visual diagrams of the metabolic and signaling pathways are included to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Citrus fruits are a rich source of a diverse array of secondary metabolites, including a vast number of terpenoids that contribute to their characteristic aroma and flavor, as well as their defense mechanisms against pests and pathogens. Among these is this compound, a dihydroxylated monoterpene derived from the abundant precursor, limonene. While limonene's biosynthesis is well-characterized, the specific enzymatic steps leading to this compound in citrus are less understood. This guide aims to consolidate the current knowledge and provide a technical framework for researchers investigating this promising bioactive compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in citrus plants originates from the universal precursor of all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the plastidial methylerythritol phosphate (MEP) pathway.

The key steps in the pathway are:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form geranyl diphosphate (GPP), the direct precursor for monoterpene synthesis.

-

Limonene Synthesis: GPP is cyclized by the enzyme (+)-limonene synthase to produce (+)-limonene. This is a crucial and well-documented step in citrus terpene biosynthesis, occurring in the leucoplasts of peel oil glands.[1]

-

Hydroxylation of Limonene: The conversion of limonene to this compound involves a two-step hydroxylation. While the specific enzymes in citrus have not been definitively identified, it is highly probable that cytochrome P450 monooxygenases are responsible for this transformation.[2][3] Members of the CYP71D family, such as limonene-6-hydroxylase, have been shown to hydroxylate limonene in other plant species.[3] It is hypothesized that a similar cytochrome P450 enzyme in citrus first catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide, which is then hydrolyzed to the corresponding diol.

Quantitative Data

Direct quantitative data for this compound in fresh citrus peel is scarce in the literature. However, studies on citrus essential oils have reported its presence, particularly after exposure to environmental factors like light and water, which can induce non-enzymatic oxidation. One study detected significant amounts of limonene-1,2-diol in lemon and orange essential oils under such conditions.[4] The primary precursor, limonene, is found in high concentrations in citrus peel.

| Compound | Citrus Species | Tissue | Concentration/Percentage | Reference |

| (+)-Limonene | Citrus sinensis (Orange) | Peel Oil | 86.05% (initial) | [4] |

| (+)-Limonene | Citrus limon (Lemon) | Peel Oil | 57.71% (initial) | [4] |

| Limonene-1,2-diol | Citrus sinensis (Orange) | Peel Oil (after light & water exposure) | up to 22.31% | [4] |

| Limonene-1,2-diol | Citrus limon (Lemon) | Peel Oil (after light & water exposure) | up to 7.19% | [4] |

| D-Limonene | Citrus sinensis (Orange) | Peel Hexane Extract | ~86% | [5] |

| D-Limonene | Citrus limon (Lemon) | Peel Hexane Extract | ~15% | [5] |

Regulatory and Signaling Pathways

The biosynthesis of terpenes in citrus is intricately regulated by a network of signaling pathways, often triggered by developmental cues and environmental stresses. While a specific pathway for this compound is not fully elucidated, it is likely governed by the same mechanisms that control general terpene metabolism.

Jasmonate Signaling Pathway: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense and are known to induce the expression of terpene synthase genes.[6] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of genes involved in terpene biosynthesis.

Abiotic Stress Signaling: Environmental stresses such as drought, salinity, and high temperatures can also modulate terpene biosynthesis.[7][8] These stress signals are perceived by the plant and transduced through various signaling pathways, often involving phytohormones like abscisic acid (ABA), which can cross-talk with the jasmonate pathway to fine-tune the metabolic response.

References

- 1. s4science.at [s4science.at]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylation of specifically deuterated limonene enantiomers by cytochrome p450 limonene-6-hydroxylase reveals the mechanism of multiple product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Activation of Secondary Metabolism in Citrus Plants Is Associated to Sensitivity to Combined Drought and High Temperatures [frontiersin.org]

The Anti-inflammatory Action of p-Menth-8-ene-1,2-diol: A Mechanistic Whitepaper

Abstract: While direct experimental evidence on the anti-inflammatory mechanism of p-Menth-8-ene-1,2-diol is not currently available in scientific literature, its structural similarity to the well-studied monoterpenoid, terpinen-4-ol, allows for the formulation of a hypothetical mechanism of action. This whitepaper posits that this compound likely exerts anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive overview of these proposed mechanisms, supported by data from studies on terpinen-4-ol as a proxy. Detailed experimental protocols for investigating these pathways are presented, alongside structured data tables and visual diagrams of the signaling cascades and experimental workflows to guide future research in this area.

Introduction: The Therapeutic Potential of Monoterpenoids

Monoterpenoids, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound belongs to this class of compounds. While its biological activities are not extensively characterized, its structural analog, terpinen-4-ol, the primary active constituent of tea tree oil, has demonstrated potent anti-inflammatory effects. This document aims to provide a theoretical framework for the anti-inflammatory mechanism of this compound, drawing parallels with the established action of terpinen-4-ol, to serve as a guide for researchers and drug development professionals.

Proposed Mechanism of Anti-inflammatory Action

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways that regulate the expression of pro-inflammatory mediators. We hypothesize that this compound, akin to terpinen-4-ol, interferes with these pathways, primarily the NF-κB and MAPK signaling cascades, to attenuate inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

-

Proposed Action of this compound: It is proposed that this compound inhibits the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound may prevent the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic form.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

-

Proposed Action of this compound: It is hypothesized that this compound can suppress the phosphorylation of key MAPK proteins. By inhibiting the activation of p38 and ERK1/2, the compound could downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

Quantitative Data on the Anti-inflammatory Effects of Terpinen-4-ol (as a proxy)

The following tables summarize quantitative data from studies on terpinen-4-ol, which can serve as a benchmark for future investigations into this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Terpinen-4-ol in LPS-stimulated Human Monocytes/Macrophages

| Cytokine | Concentration of Terpinen-4-ol | % Inhibition | Reference |

| TNF-α | 0.008% | ~50% | Hart et al., 2000 |

| IL-1β | 0.008% | ~50% | Hart et al., 2000 |

| IL-6 | 0.008% | Significant reduction | Caldefie-Chézet et al., 2004 |

| IL-8 | 0.008% | Significant reduction | Hart et al., 2000 |

| IL-10 | 0.008% | ~50% | Hart et al., 2000 |

Table 2: Effect of Terpinen-4-ol on Inflammatory Mediators

| Mediator | Cell Type | Effect | Reference |

| Prostaglandin E2 (PGE2) | Human Monocytes | ~30% inhibition at 0.008% | Hart et al., 2000 |

| Reactive Oxygen Species (ROS) | Human Monocytes & Neutrophils | Suppression of superoxide production | Brand et al., 2001 |

Detailed Experimental Protocols

To investigate the proposed anti-inflammatory mechanisms of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

-

Culture Conditions: Cells are to be cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Differentiation (for THP-1 cells): Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).

Cytokine Measurement by ELISA

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Incubate and wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α followed by streptavidin-HRP).

-

Add a substrate solution to produce a colorimetric reaction.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blotting for Signaling Protein Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels and phosphorylation status of specific proteins in cell lysates.

-

Procedure:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the target proteins (e.g., anti-phospho-p38, anti-IκBα).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity using densitometry software.

-

Conclusion and Future Directions

While the anti-inflammatory properties of this compound have not been directly elucidated, its structural similarity to terpinen-4-ol provides a strong rationale for investigating its potential to modulate key inflammatory signaling pathways, namely NF-κB and MAPK. The experimental protocols and comparative data presented in this whitepaper offer a foundational framework for researchers to systematically evaluate the anti-inflammatory mechanism of this compound. Future research should focus on validating the proposed mechanisms of action and exploring the compound's efficacy in in vivo models of inflammation. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

Spectroscopic Analysis of p-Menth-8-ene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Menth-8-ene-1,2-diol, a monoterpenoid obtainable through the biotransformation of limonene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound (also known as limonene-1,2-diol) is a vicinal diol derivative of limonene. The stereochemistry of the compound is dependent on the starting material and the biocatalyst used in its synthesis. A commonly synthesized and studied stereoisomer is (1S,2S,4R)-p-Menth-8-ene-1,2-diol.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 57457-97-3 | [2] |

| Appearance | Oil | [2] |

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The biotransformation of limonene to this compound has been characterized using 1D and 2D NMR techniques.

Table 2: ¹H NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

Table 3: ¹³C NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl (-OH) and alkene (C=C) functional groups.

Table 4: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~3080 | =C-H stretch |

| ~2930 | C-H stretch (sp³) |

| ~1645 | C=C stretch |

| ~1100 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 170 | Data not available | [M]⁺ |

| Other fragments not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for the validation of analytical methods. The following are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: The sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR spectra are acquired with a set number of scans, and chemical shifts are reported in parts per million (ppm) relative to TMS. ¹³C NMR spectra are similarly acquired and referenced.

FT-IR Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer.

-

Sample Preparation: A thin film of the neat oily sample of this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is commonly used for the identification and quantification of volatile compounds like monoterpenoids.

-

Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector is a common setup.

-

Chromatographic Conditions: A capillary column such as a DB-5 or HP-5MS is typically used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components. Helium is used as the carrier gas.

-

Mass Spectrometry Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific m/z range (e.g., 40-500 amu). Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a reference standard or with library data.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis of this compound.

References

Physical and chemical characteristics of p-Menth-8-ene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol derived from limonene, is a compound of increasing interest in the scientific community, particularly for its potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Characteristics

This compound, also known as limonene-1,2-diol, exists as different stereoisomers, which can lead to variations in its physical properties. The data presented below is a summary of reported values for various isomers.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Colorless to very slightly yellow oily liquid or solid | [3] |

| Odor | Cool minty aroma | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 241.7 - 271 °C | [4][5] |

| Melting Point | 72.5 - 132 °C (isomer dependent) | [4][5] |

| Density | 0.920 - 1.035 g/cm³ (predicted) | [3][4] |

| Refractive Index | 1.493 - 1.499 | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [3][6] |

| LogP (o/w) | 0.917 (estimated) | [4] |

Spectral Data

While complete spectral data sets are often proprietary or found within extensive publications, the following table summarizes the key expected spectral characteristics for the identification of this compound.

| Spectral Method | Key Features and Expected Peaks |

| ¹H NMR | Signals corresponding to methyl groups, methylene protons on the cyclohexane ring, a proton attached to a carbon bearing a hydroxyl group, and protons of the isopropenyl group. |

| ¹³C NMR | Resonances for ten carbon atoms, including those of the methyl and isopropenyl groups, the saturated cyclohexane ring, and two carbons bonded to hydroxyl groups. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the diol, C-H stretching bands around 2850-3000 cm⁻¹, and a band around 1645 cm⁻¹ corresponding to the C=C stretching of the isopropenyl group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of water (M⁺ - 18), a methyl group (M⁺ - 15), and other fragments characteristic of the p-menthane skeleton. |

Experimental Protocols

The synthesis of this compound can be achieved through both microbial transformation and chemical synthesis.

Microbial Transformation of (R)-(+)-Limonene

This protocol is based on the biotransformation of limonene using fungal strains.

Objective: To produce (1S,2S,4R)-p-Menth-8-ene-1,2-diol from (R)-(+)-limonene.

Materials:

-

Fungal strain (e.g., Colletotrichum nymphaeae, Gibberella cyanea)

-

Potato-dextrose broth or other suitable fungal growth medium

-

(R)-(+)-limonene

-

Phosphate buffer (e.g., 20 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaker incubator

-

Centrifuge

-

Rotary evaporator

-

Chromatography apparatus (for purification)

Procedure:

-

Fungal Culture Preparation: Inoculate the selected fungal strain into a suitable liquid medium and incubate at an appropriate temperature (e.g., 27°C) with shaking until sufficient biomass is obtained.[3]

-

Biomass Harvesting: Harvest the fungal biomass by centrifugation.

-

Biotransformation: Resuspend the fungal biomass in a phosphate buffer. Add (R)-(+)-limonene to the biomass suspension (e.g., to a final concentration of 20 g/L).[3]

-

Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 27°C) and agitation (e.g., 200 rpm) for a specified period (e.g., 72-192 hours).[2][3]

-

Extraction: After incubation, extract the product from the culture medium using an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography to obtain pure this compound.

Workflow for Microbial Transformation:

Chemical Synthesis from (+)-Limonene Oxide

This protocol describes a general procedure for the synthesis of this compound via the hydrolysis of limonene oxide.

Objective: To synthesize this compound from (+)-limonene oxide.

Materials:

-

(+)-Limonene oxide (a mixture of cis and trans isomers)

-

Ethanol

-

Lewis acid (e.g., lithium acetate)

-

Amine (e.g., benzylmethylamine) - optional, for synthesis of an intermediate

-

Chloroform or other suitable organic solvent

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve (+)-limonene oxide in ethanol in a round-bottom flask.[5]

-

Addition of Reagents: Add a Lewis acid to the solution. If proceeding through an amine adduct intermediate, the amine is then added dropwise.[5]

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50°C) for several hours (e.g., 16 hours).[5]

-

Work-up: After the reaction is complete, remove the solvent under vacuum. Dissolve the resulting oil in an organic solvent like chloroform.

-

Extraction: Wash the organic solution sequentially with water and brine.[5]

-

Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Flow of Chemical Synthesis:

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, it is hypothesized to act by modulating key inflammatory signaling pathways, similar to other structurally related monoterpenes.

Anti-inflammatory Effects

Monoterpenes, as a class of compounds, are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of critical signaling cascades within immune cells.

Postulated Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

Description of the Pathway:

-

Stimulus: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors).

-

Upstream Signaling: This activation triggers a cascade of intracellular signaling events that lead to the activation of both the MAPK and NF-κB pathways.

-

MAPK Pathway: The MAPK pathway involves a series of protein kinases (e.g., ERK, p38, JNK) that, upon activation, can phosphorylate and activate transcription factors.

-

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.

-

Gene Expression: In the nucleus, activated transcription factors, including NF-κB, bind to the promoter regions of target genes, leading to the transcription and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS).

-

Inhibition by this compound (Hypothesized): It is proposed that this compound may interfere with this cascade by inhibiting the activation of key components of the MAPK and NF-κB pathways, thereby reducing the production of inflammatory mediators.

References

- 1. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. para-menth-8-en-1,2-diol, 89708-25-8 [thegoodscentscompany.com]

- 5. US7323607B2 - Process for preparation of (+)-p-mentha-2,8-diene-1-ol - Google Patents [patents.google.com]

- 6. This compound | CAS:57457-97-3 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to p-Menth-8-ene-1,2-diol: Discovery, Isolation, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol derived from limonene, is a compound of increasing interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details both biotechnological and chemical synthesis routes, summarizes its physicochemical properties, and explores its putative mechanism of action as an anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The discovery of this compound is primarily associated with the microbial transformation of limonene, a widely available and inexpensive monoterpene found in citrus fruits. While not a major constituent of essential oils itself, its formation by various microorganisms highlights a green and sustainable route to this functionalized terpene.

(1S,2S,4R)-p-Menth-8-ene-1,2-diol , a specific stereoisomer, has been identified as a product of the biotransformation of (4R)-(+)-limonene by several fungal strains, including Gibberella cyanea, Colletotrichum nymphaeae, and Phomopsis sp. This biotransformation typically involves the epoxidation of the 1,2-double bond of limonene, followed by enzymatic hydrolysis of the resulting epoxide to yield the corresponding trans-diol with high stereospecificity. The ability of microorganisms to perform these selective oxidations offers a significant advantage over traditional chemical methods, which may require multiple protection and deprotection steps.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data is essential for the identification and characterization of this compound. The following tables summarize the available physicochemical and spectroscopic information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57457-97-3 | N/A |

| Molecular Formula | C₁₀H₁₈O₂ | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

| Appearance | Colorless to very slightly yellow oily liquid | [1] |

| Odor | Cool, minty aroma | [1] |

| Boiling Point | 241.7 °C (Predicted) | N/A |

| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [1] |

| Density | 0.920-0.925 g/cm³ | [1] |

| Refractive Index | 1.493-1.499 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data (Note: A complete, publicly available dataset with full assignments is not readily available) |

| ¹H NMR | Expected signals include those for methyl groups, methylene protons on the cyclohexane ring, a methine proton adjacent to the isopropenyl group, vinyl protons of the isopropenyl group, and hydroxyl protons. |

| ¹³C NMR | Expected signals include those for methyl carbons, methylene carbons of the cyclohexane ring, methine carbons, carbons bearing hydroxyl groups, and olefinic carbons of the isopropenyl group. |

| Infrared (IR) | Expected characteristic peaks include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C=C stretch (around 1645 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 170. Fragmentation patterns would likely involve the loss of water (M-18), a methyl group (M-15), and other characteristic fragments of the p-menthane skeleton. |

Experimental Protocols

Isolation via Microbial Transformation of (+)-Limonene

This protocol is a representative summary based on published microbial transformation studies.

Objective: To produce and isolate (1S,2S,4R)-p-Menth-8-ene-1,2-diol from (+)-limonene using a fungal culture.

Materials:

-

Fungal strain (e.g., Colletotrichum nymphaeae or Phomopsis sp.)

-

Growth medium (e.g., Potato Dextrose Broth or a defined mineral medium)

-

(+)-Limonene (substrate)

-

Ethyl acetate (extraction solvent)

-

Hexane (for purification)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Shaking incubator

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Methodology:

-

Fungal Culture Preparation: Inoculate the selected fungal strain into the sterile growth medium in Erlenmeyer flasks. Incubate at 25-30°C with shaking (e.g., 150 rpm) for 2-3 days to obtain a sufficient biomass.

-

Biotransformation: Add (+)-limonene to the fungal culture. The substrate can be added neat or as a solution in a co-solvent like ethanol to improve dispersion. Continue the incubation under the same conditions for an additional 5-7 days. The progress of the transformation can be monitored by GC-MS analysis of small aliquots of the culture.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate three times with equal volumes of ethyl acetate in a separatory funnel. Combine the organic extracts.

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude extract by silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate. Collect the fractions and analyze them by TLC or GC-MS to identify those containing this compound. Combine the pure fractions and evaporate the solvent to yield the purified product.

Chemical Synthesis from (+)-Limonene Oxide

This protocol outlines a general chemical synthesis route.

Objective: To synthesize this compound by acid-catalyzed hydrolysis of limonene oxide.

Materials:

-

(+)-Limonene oxide (a mixture of cis and trans isomers)

-

Dilute sulfuric acid (or another acid catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: Dissolve (+)-limonene oxide in a suitable organic solvent such as diethyl ether in a round-bottom flask.

-

Hydrolysis: Add dilute sulfuric acid to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer using a separatory funnel. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if the product is a solid at room temperature.

Putative Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, its precursor, limonene, and other related monoterpenes are known to exert anti-inflammatory effects by modulating key inflammatory pathways. It is plausible that this compound shares a similar mechanism of action. The primary putative targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Limonene has been shown to inhibit the activation of NF-κB, a master regulator of inflammation, and to suppress the phosphorylation of MAPK family members such as ERK, JNK, and p38.[2][3] These actions lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the production and evaluation of this compound.

Caption: Workflow for the biotechnological production of this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

Conclusion

This compound represents a promising natural product derivative with potential for development as an anti-inflammatory agent. Its accessibility through sustainable biotechnological methods from limonene enhances its appeal for further research. While its precise mechanism of action requires more detailed investigation, the available evidence strongly suggests interference with the NF-κB and MAPK signaling pathways. This technical guide provides a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic potential of this interesting monoterpenoid. Future work should focus on obtaining a complete set of spectroscopic data for unambiguous identification and on elucidating the specific molecular targets within the inflammatory cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of p-Menth-8-ene-1,2-diol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menth-8-ene-1,2-diol, a dihydroxylated monoterpenoid derived from limonene. This document details their chemical properties, synthesis, and biological activities, with a focus on their potential as anti-inflammatory agents.

Introduction

This compound, also known as 1-methyl-4-(1-methylethenyl)cyclohexane-1,2-diol or limonene-1,2-diol, is a saturated monoterpene diol. The molecule possesses three chiral centers at positions C1, C2, and C4 of the cyclohexane ring, giving rise to a total of eight possible stereoisomers (2³). The spatial arrangement of the hydroxyl and isopropenyl groups significantly influences the molecule's physical, chemical, and biological properties. This guide will explore the known stereoisomers and their distinct characteristics.

Stereoisomers of this compound

The eight stereoisomers of this compound are presented below, with their corresponding Chemical Abstracts Service (CAS) numbers where available. The properties of these isomers are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| (+)-(1S,2S,4R)-p-Menth-8-ene-1,2-diol | 38630-75-0 | C₁₀H₁₈O₂ | 170.25 | 68-72[1][2] | +45° ± 5° (c=1 in acetone)[1] |

| (-)-(1R,2R,4S)-p-Menth-8-ene-1,2-diol | Enantiomer of 38630-75-0 | C₁₀H₁₈O₂ | 170.25 | 68-72 | -45° ± 5° (c=1 in acetone) (Predicted) |

| (1S,2R,4R)-p-Menth-8-ene-1,2-diol | 59121-74-3[3] | C₁₀H₁₈O₂ | 170.25 | Data not available | Data not available |

| (1R,2S,4S)-p-Menth-8-ene-1,2-diol | Enantiomer of 59121-74-3 | C₁₀H₁₈O₂ | 170.25 | Data not available | Data not available |

| (1R,2S,4R)-rel-p-Menth-8-ene-1,2-diol | 57457-97-3[4] | C₁₀H₁₈O₂ | 170.25 | Data not available | Data not available |

| (1R,2R,4R)-p-Menth-8-ene-1,2-diol | Data not available | C₁₀H₁₈O₂ | 170.25 | Data not available | Data not available |

| (1S,2S,4S)-p-Menth-8-ene-1,2-diol | Data not available | C₁₀H₁₈O₂ | 170.25 | Data not available | Data not available |

| (1S,2R,4S)-p-Menth-8-ene-1,2-diol | Data not available | C₁₀H₁₈O₂ | 170.25 | Data not available | Data not available |

Note: The properties of some stereoisomers are not yet fully characterized in the literature.

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers can be achieved through both chemical and biological methods.

Biotransformation

A common and stereoselective method for producing specific stereoisomers is the microbial transformation of limonene. For instance, the biocatalytic oxidation of (4R)-(+)-limonene by certain fungi can yield (+)-(1S,2S,4R)-p-Menth-8-ene-1,2-diol.[1]

Chemical Synthesis

Chemical synthesis often involves the dihydroxylation of limonene or its derivatives. The choice of oxidizing agent and reaction conditions can influence the stereochemical outcome, often resulting in a mixture of diastereomers.

Separation of Stereoisomers

The separation of diastereomeric mixtures of this compound can be achieved using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), including chiral HPLC for enantiomeric resolution.[5][6]

Biological Activities and Properties

This compound and its parent compound, limonene, have demonstrated a range of biological activities, with anti-inflammatory properties being of significant interest.

Anti-inflammatory Activity

Studies on limonene and its derivatives have shown potential in mitigating inflammation. The proposed mechanisms involve the modulation of key inflammatory pathways. While specific data for each stereoisomer of this compound is limited, the general anti-inflammatory effects of related compounds are attributed to the inhibition of pro-inflammatory mediators.

A plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, this compound stereoisomers may suppress the downstream inflammatory cascade.

The following diagram illustrates the potential inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway in macrophages.

References

- 1. (+)-(1S,2S,4R)-Limonene glycol, (+)-1-Hydroxyneodihydrocarveol, (1S,2S,4R)-(+)-p-Menth-8-en-1,2-diol, (1S,2S,4R)-(+)-4-Isopropenyl-1-methylcyclohexan-1,2-diol, (1S,2S,4R)-8-p-Menth-8-ene-1,2-diol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. (1S,2R,4R)-p-menth-8-ene-1,2-diol | CAS#:59121-74-3 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Menth-8-ene-1,2-diol: A Technical Overview of Biological Activities and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-8-ene-1,2-diol, a monoterpenoid diol, has been identified as a compound of interest within the broader class of terpenes, which are known for their diverse biological activities. While research has highlighted the potential of terpenes in various therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents, specific and comprehensive data on this compound remains limited. This technical guide synthesizes the currently available information on this compound and provides a detailed framework of established experimental protocols to facilitate further investigation into its biological activities. The objective is to equip researchers with the necessary methodologies to conduct robust studies on this and similar natural products.

Introduction

This compound is a derivative of the p-menthane monoterpene skeleton, characterized by a diol functional group. Its synthesis can be achieved through the microbial transformation of limonene, a widely available and inexpensive monoterpene.[1] While the parent compound and related terpenes have shown promising biological effects, dedicated studies on the specific activities of this compound are not extensively reported in publicly available scientific literature. This guide aims to bridge this gap by presenting a clear overview of what is known and detailing the experimental approaches required to elucidate its pharmacological profile.

Biological Activities: Current State of Knowledge

Anti-inflammatory Activity

Terpenes, as a class, are recognized for their anti-inflammatory properties. One commercial source describes this compound as a terpene with strong anti-inflammatory potential, suggesting its possible application in treating inflammatory conditions such as colorectal carcinoma, rheumatoid arthritis, and Crohn's disease. However, specific quantitative data, such as IC50 values from in vitro assays or percentage inhibition in in vivo models, are not provided in the available literature. A proposed, though unconfirmed, mechanism of action is the inhibition of pro-inflammatory cytokine production.

Anticancer Activity

While there is no direct evidence of the anticancer activity of this compound, the broader class of monoterpenes has been the subject of extensive cancer research. Studies on other monoterpenes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for these related compounds often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically documented. However, essential oils rich in monoterpenes are known to possess antibacterial and antifungal properties. The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to increased permeability and eventual cell death. Further research is needed to determine if this compound exhibits similar antimicrobial efficacy and to quantify its activity through measures such as the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, MIC, percent inhibition) for the biological activities of this compound. The following tables are provided as templates for researchers to populate with data from future experimental investigations.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) | Positive Control |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | NO production | - | L-NAME |

| COX-2 Inhibition | - | Prostaglandin E2 levels | - | Celecoxib |

| Cytokine Inhibition (e.g., TNF-α, IL-6) | LPS-stimulated macrophages | Cytokine concentration | - | Dexamethasone |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Positive Control |

| e.g., MCF-7 | Breast Cancer | MTT | - | Doxorubicin |

| e.g., A549 | Lung Cancer | MTT | - | Cisplatin |

| e.g., HCT116 | Colon Cancer | MTT | - | 5-Fluorouracil |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | Assay | MIC (µg/mL) | Positive Control |

| Staphylococcus aureus | Gram-positive bacteria | Broth microdilution | - | Vancomycin |

| Escherichia coli | Gram-negative bacteria | Broth microdilution | - | Gentamicin |

| Candida albicans | Fungi | Broth microdilution | - | Amphotericin B |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activities of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and leukotrienes. Inhibition of paw edema is a measure of anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week under standard laboratory conditions.

-

Fast animals overnight before the experiment with free access to water.

-

Divide animals into groups (n=6): Vehicle control, Positive control, and test groups receiving different doses of this compound.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the vehicle, positive control, or this compound orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include vehicle-only wells as a negative control and a known anticancer drug as a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Positive control antibiotics/antifungals

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control well (medium + inoculum) and a sterility control well (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and a common target for anti-inflammatory compounds. Future research should investigate the effect of this compound on this pathway.

Diagram of the Canonical NF-κB Signaling Pathway:

References

Methodological & Application

Application Note: Synthesis of p-Menth-8-ene-1,2-diol from R-(+)-limonene

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Menth-8-ene-1,2-diol is a valuable chiral building block in organic synthesis, particularly for the preparation of biologically active compounds and natural products. Its vicinal diol functionality on a terpene scaffold makes it a versatile intermediate. R-(+)-limonene, a readily available and inexpensive chiral monoterpene from citrus peel, serves as an excellent starting material. This document outlines two primary protocols for the synthesis of this compound from R-(+)-limonene: a two-step method involving epoxidation followed by hydrolysis, and a one-step Sharpless Asymmetric Dihydroxylation.

Synthetic Pathways Overview

Two main routes are detailed for the regioselective dihydroxylation of the endocyclic double bond of R-(+)-limonene. The first is a sequential epoxidation and subsequent acid-catalyzed hydrolysis. The second is a direct, stereoselective dihydroxylation using the Sharpless catalytic system.

Caption: General synthetic routes from R-(+)-limonene to this compound.

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the more electron-rich 1,2-double bond of limonene, followed by the ring-opening of the resulting epoxide with an aqueous acid to yield the diol.

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Methodology

Step 1: Epoxidation of R-(+)-limonene

-

Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, monitoring the internal temperature.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.

-